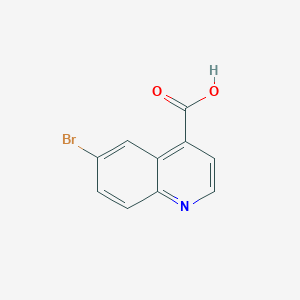
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has a molecular formula of C16H16BrNO3.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, as well as its toxicity and safety profile.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 4-bromo-3-methylphenol with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is typically around 60%.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in the cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Propiedades
Número CAS |
5665-55-4 |
|---|---|
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
Fórmula molecular |
C16H16BrNO3 |
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-11(4-7-14(10)17)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
KBIVZLWMFBZVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



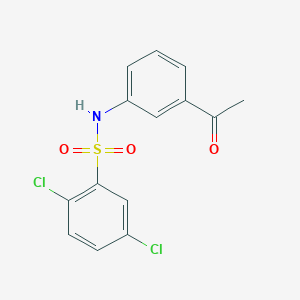
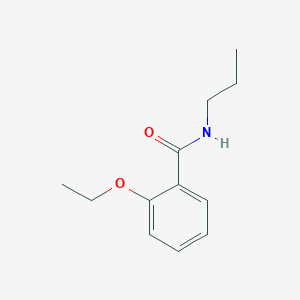
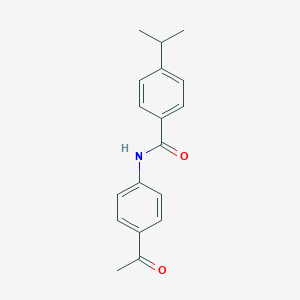
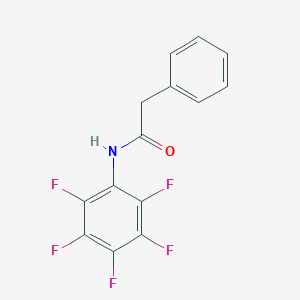



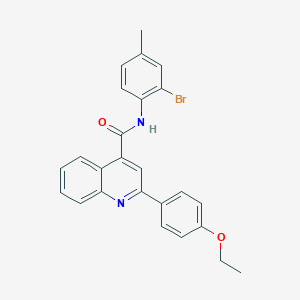
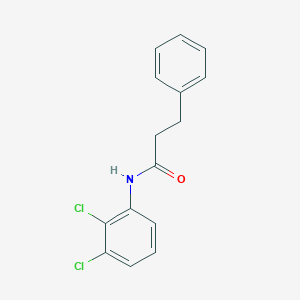
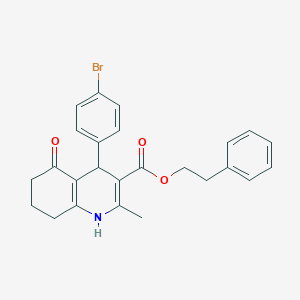
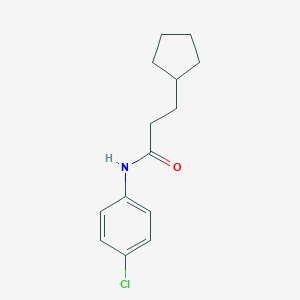
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)

